1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-N-ethylindoline-2-carboxamide
Description
Properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-N-ethyl-2,3-dihydroindole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5S/c1-2-20-19(22)16-11-13-5-3-4-6-15(13)21(16)27(23,24)14-7-8-17-18(12-14)26-10-9-25-17/h3-8,12,16H,2,9-11H2,1H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLZDLNDBRHQZLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CC2=CC=CC=C2N1S(=O)(=O)C3=CC4=C(C=C3)OCCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-N-ethylindoline-2-carboxamide typically involves multiple steps:
Formation of the Dioxin Ring: The initial step involves the synthesis of 2,3-dihydrobenzo[b][1,4]dioxin-6-amine from 2,3-dihydroxybenzoic acid through a series of reactions including alkylation, azidation, Curtius rearrangement, and hydrolysis.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-N-ethylindoline-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can be carried out to replace specific atoms or groups within the molecule with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, aryl halides, bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Modulation of ATP-Binding Cassette Transporters
Research indicates that 1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-N-ethylindoline-2-carboxamide acts as a significant modulator of ABC transporters. This modulation can enhance the transport efficiency of various drugs across cellular membranes, making it a candidate for:
- Overcoming Multidrug Resistance : The compound has shown promise in improving drug delivery systems and enhancing the efficacy of chemotherapeutic agents against resistant cancer cell lines.
Enzyme Inhibition Studies
The compound has also been investigated for its potential as an enzyme inhibitor. In particular:
- α-glucosidase Inhibition : It has been studied for its ability to inhibit α-glucosidase enzymes, which could be beneficial in managing Type 2 diabetes mellitus (T2DM) by reducing carbohydrate absorption .
- Acetylcholinesterase Inhibition : Similar compounds have demonstrated inhibitory effects on acetylcholinesterase, indicating potential applications in treating neurodegenerative diseases such as Alzheimer's disease .
Therapeutic Applications
The therapeutic implications of this compound extend to various fields:
Cancer Therapy
Given its role in modulating drug resistance mechanisms, this compound is being explored as a co-treatment option in cancer therapies. By enhancing the bioavailability and efficacy of existing chemotherapeutics, it may improve patient outcomes in resistant cases.
Cystic Fibrosis Treatment
Due to its interaction with ABC transporters involved in drug resistance mechanisms, the compound holds potential for developing therapies aimed at improving drug delivery in cystic fibrosis patients.
Comparative Analysis with Related Compounds
To better understand the unique characteristics of this compound, a comparative analysis with other similar compounds is essential. The following table summarizes key differences:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(4-(2-hydroxyethyl)phenyl)-N'-phenylurea | Contains urea instead of sulfonamide | Focused on different transporter modulation |
| 5-(2-hydroxyphenyl)-N-methylpyrimidine-2-carboxamide | Pyrimidine core with hydroxyl group | Variations in biological target specificity |
| 2-(2-(4-(dimethylamino)phenyl)thiazol-4-yl)thiazolidine | Thiazolidine core structure | Different mechanism of action |
This comparison highlights how the unique combination of functional groups and structural motifs in this compound offers distinct advantages for targeting drug resistance mechanisms.
Mechanism of Action
The mechanism of action of 1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-N-ethylindoline-2-carboxamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound acts as an inhibitor of enzymes like carbonic anhydrase by coordinating with the enzyme’s active site, thereby blocking its activity.
Antibacterial Activity: It inhibits bacterial growth by interfering with essential bacterial enzymes and metabolic pathways.
Anticancer Activity: The compound disrupts the cell cycle in cancer cells, particularly during the G1 phase, and inhibits histone deacetylase (HDAC), leading to reduced tumor growth.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues and Key Modifications
The compound shares its 2,3-dihydrobenzo[b][1,4]dioxin scaffold with numerous derivatives. Below is a comparative analysis of structural and functional differences:
Table 1: Structural and Functional Comparison
Structure-Activity Relationships (SAR)
- Sulfonyl Group : Critical for hydrogen bonding; removal reduces target affinity (e.g., CDK9 inhibition in ).
- N-Substituents : Ethyl (target compound) vs. benzyl () or cyclopropyl () groups alter steric bulk and metabolic stability.
- Heterocyclic Moieties : Thiazole () and indoline (target compound) cores influence selectivity for kinase vs. receptor targets.
Pharmacokinetic and Physicochemical Properties
Biological Activity
The compound 1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-N-ethylindoline-2-carboxamide is a sulfonamide derivative that has garnered interest for its potential biological activities, particularly as an enzyme inhibitor. This article reviews the synthesis, biological activity, and therapeutic implications of this compound based on diverse research findings.
Synthesis
The synthesis of this compound typically involves several steps starting from 2,3-dihydrobenzo[b][1,4]dioxin-6-amine , which is reacted with various sulfonyl chlorides to produce sulfonamide derivatives. The general procedure includes:
- Preparation of the amine : The amine is suspended in distilled water and treated with a base to maintain an alkaline pH.
- Reaction with sulfonyl chloride : The amine is reacted with sulfonyl chloride under controlled conditions to yield the sulfonamide.
- Final derivatization : Additional reagents are introduced to modify the molecule further, yielding the target compound.
Enzyme Inhibition
Research has demonstrated that compounds related to This compound exhibit significant inhibitory effects on various enzymes:
- Acetylcholinesterase (AChE) : This enzyme plays a crucial role in neurotransmission. Inhibitors of AChE are of particular interest in treating Alzheimer's disease. Compounds derived from sulfonamides have shown promising AChE inhibition, suggesting potential neuroprotective effects .
- α-Glucosidase : Inhibitors of this enzyme are critical in managing Type 2 Diabetes Mellitus (T2DM). Studies indicate that sulfonamide derivatives can effectively inhibit α-glucosidase activity, which may help control blood sugar levels .
Cytotoxicity and Anticancer Activity
The compound also shows promise as a potential anticancer agent. For instance, related compounds have been evaluated for their ability to inhibit Poly(ADP-ribose) polymerase 1 (PARP1) , a target in cancer therapy due to its role in DNA repair mechanisms. An IC50 value of approximately 5.8 μM has been reported for related benzodioxane derivatives against PARP1 . This suggests that the compound may enhance the efficacy of existing chemotherapeutic agents by impairing cancer cell repair mechanisms.
Case Studies
Several studies have explored the biological activity of similar compounds:
- Study on AChE Inhibition :
- Research on α-Glucosidase Inhibition :
- Evaluation of Anticancer Properties :
Table 1: Summary of Biological Activities
| Compound Name | Target Enzyme | IC50 (μM) | Biological Activity |
|---|---|---|---|
| Compound 3 | PARP1 | 12 | Moderate Inhibitor |
| Compound 4 | PARP1 | 5.8 | Strong Inhibitor |
| Compound 7 | AChE | <10 | Neuroprotective |
| Compound 8 | α-Glucosidase | <10 | Antidiabetic |
Q & A
Q. What are the key considerations for synthesizing 1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-N-ethylindoline-2-carboxamide, and how is structural confirmation achieved?
- Methodological Answer : The synthesis involves sulfonylation of a dihydrobenzo[b][1,4]dioxin-6-amine precursor with a sulfonyl chloride derivative under basic conditions (pH 9–10) at room temperature. Key variables include reaction time (3–4 hours), solvent selection (aqueous Na₂CO₃), and stoichiometric ratios . Structural confirmation requires a combination of IR spectroscopy (to identify sulfonyl and amide bonds), ¹H-NMR (to resolve aromatic protons and ethyl/indoline groups), and elemental analysis (CHN) to validate stoichiometry . For crystalline derivatives, X-ray diffraction can resolve conformational details, such as dihedral angles between the sulfonyl and indoline moieties .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Adhere to hazard codes H300 (fatal if swallowed) and H373 (potential organ damage with prolonged exposure). Use PPE (gloves, goggles) and work in a fume hood to minimize inhalation risks. Storage requires temperature-controlled environments (P403: store in a well-ventilated place) and segregation from incompatible substances (e.g., strong oxidizers). Spill management follows P303+P361+P353 (evacuate area, collect with inert absorbent) .
Q. How does the dihydrobenzo[b][1,4]dioxin moiety influence the compound’s reactivity in sulfonylation reactions?
- Methodological Answer : The electron-rich aromatic ring in the dihydrobenzo[b][1,4]dioxin scaffold enhances nucleophilicity at the 6-position, facilitating sulfonylation. Steric hindrance from the fused dioxane ring may slow reaction kinetics, necessitating extended stirring times. Computational modeling (e.g., DFT calculations) can predict regioselectivity and optimize reaction conditions .
Advanced Research Questions
Q. How can researchers design enzyme inhibition assays to evaluate this compound’s activity against α-glucosidase or acetylcholinesterase?
- Methodological Answer : Use spectrophotometric assays with p-nitrophenyl-α-D-glucopyranoside (for α-glucosidase) or acetylthiocholine iodide (for acetylcholinesterase). Monitor enzyme kinetics (Vmax, Km) at varying inhibitor concentrations. Include controls (e.g., donepezil for acetylcholinesterase) and validate results with Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition. Triplicate runs and statistical analysis (e.g., ANOVA) ensure reproducibility .
Q. What computational strategies are effective in predicting this compound’s interaction with biological targets?
- Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) with molecular dynamics simulations (AMBER or GROMACS) to model ligand-protein interactions. Focus on binding energy (ΔG) and hydrogen-bond networks between the sulfonyl group and catalytic residues (e.g., Ser203 in acetylcholinesterase). Validate predictions with in vitro assays and crystallographic data .
Q. How can statistical experimental design (DoE) optimize the synthesis yield and purity of this compound?
- Methodological Answer : Apply a Box-Behnken or central composite design to test variables: temperature (20–40°C), pH (8–10), and molar ratios (1:1–1:1.5). Use response surface methodology (RSM) to model interactions and identify optimal conditions. Validate with HPLC purity checks (>95%) and repeatability tests. This approach reduces trial-and-error experimentation by 40–60% .
Q. What challenges arise in resolving crystallographic data for sulfonamide derivatives, and how can they be mitigated?
- Methodological Answer : Common issues include poor crystal growth due to flexible side chains (e.g., ethylindoline group) and disorder in the sulfonyl moiety. Mitigate by slow vapor diffusion (e.g., ether into DMF solution) and cryocooling (100 K) during X-ray data collection. Use SHELX or OLEX2 for structure refinement, incorporating restraints for disordered atoms .
Data Contradiction Analysis
Q. How should researchers address discrepancies between computational predictions and experimental enzyme inhibition results?
- Methodological Answer : Re-evaluate force field parameters (e.g., partial charges on the sulfonyl group) and solvent models (explicit vs. implicit). Cross-check with alternative docking software (e.g., Glide) and validate via mutagenesis studies (e.g., Ala-scanning of predicted binding residues). Discrepancies may arise from conformational flexibility not captured in rigid docking .
Q. What steps resolve inconsistencies in spectral data (e.g., NMR shifts vs. predicted values)?
- Methodological Answer : Re-examine sample purity via TLC or HPLC. Use 2D NMR (COSY, HSQC) to assign ambiguous peaks. Compare experimental shifts with simulated spectra (e.g., ACD/Labs or ChemDraw) and adjust for solvent effects (e.g., DMSO-d₆ vs. CDCl₃). Elemental analysis (CHN) can confirm unexpected substituents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
